Monosodium D-thyroxine hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The dextrorotary isomer of the synthetic THYROXINE.

Scientific Research Applications

1. Absorption and Effectiveness

- Research indicates that when thyroxine, in the form of monosodium salt, is administered orally, it is significantly less effective compared to intravenous administration in alkaline solution. The monosodium salt has only about one-third to one-fifth the effect of intravenous administration (Thompson et al., 1933).

2. Enantiomer Separation and Optical Purity

- A study conducted to optimize liquid chromatographic conditions for direct enantiomer separation of thyroxine on crown ether type chiral stationary phase found that 100% methanol solution with 10 mM H2SO4 was most appropriate for this purpose. This method was applied to measure the optical purity of various L-thyroxine products, demonstrating high optical purity in pharmaceutical products (Jeon et al., 2010).

3. Impact on Metabolism

- Single large doses of thyroxine, when administered orally, have been shown to have a calorigenic effect, albeit less effective than intravenous administration. The study compares the effects of administering thyroxine in different forms, including as monosodium thyroxine (Thompson et al., 1934).

4. Enantioselective Extraction and Analysis

- A technique combining molecularly imprinted micro-solid phase extraction with a complementary molecularly imprinted polymer-sensor was developed for enantioseparation, preconcentration, and analysis of d- and l-thyroxine. This technique allowed for the enhanced preconcentration of analytes to achieve clinical detection limits of thyroid-related diseases without non-specific false-positive contributions (Prasad et al., 2010).

5. Improved Pharmaceutical Formulations

- The formation of an inclusion complex of levo-thyroxine with gamma cyclodextrin (γ-CD) has been studied to improve oral delivery and stability under physiological conditions. This complex enhances aqueous solubility, bioavailability, and reduces toxicity, offering improved pharmaceutical formulations (Lakkakula et al., 2012).

6. Historical and Future Treatment Perspectives

- The evolution of thyroid hormone replacement therapies, including the use of L-thyroxine, has significantly changed the prognosis of hypothyroidism. The historical perspective provides insights into the adoption of L-thyroxine monotherapy and its role in the contemporary standard of care (McAninch & Bianco, 2016).

properties

CAS RN |

7054-08-2 |

|---|---|

Product Name |

Monosodium D-thyroxine hydrate |

Molecular Formula |

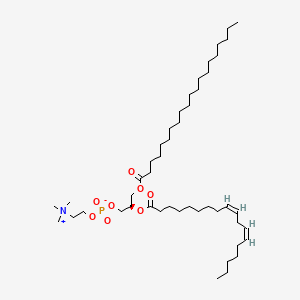

C15H12I4NNaO5 |

Molecular Weight |

816.87 g/mol |

IUPAC Name |

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate |

InChI |

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m1../s1 |

InChI Key |

ANMYAHDLKVNJJO-CURYUGHLSA-M |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)[O-])N.O.[Na+] |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

Other CAS RN |

7054-08-2 137-53-1 |

synonyms |

Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)

![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)

![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)